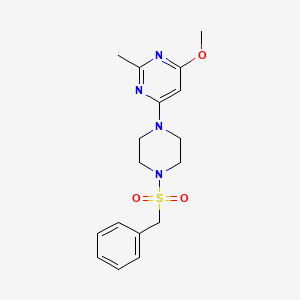

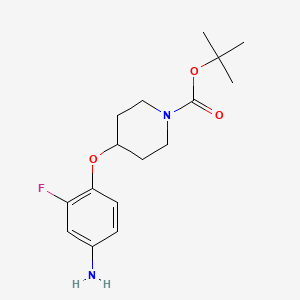

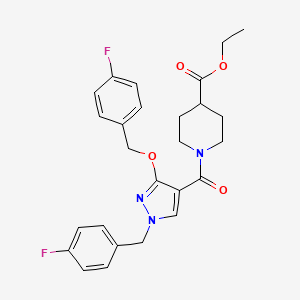

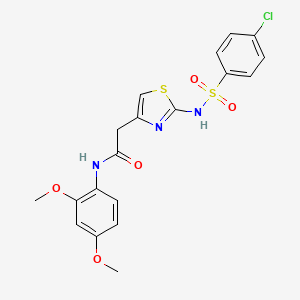

![molecular formula C17H15N3O2S2 B2551958 1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034263-59-5](/img/structure/B2551958.png)

1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

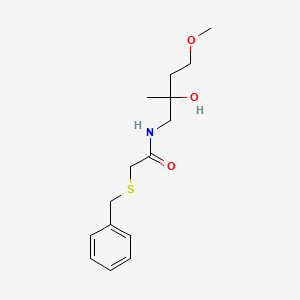

The compound 1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a derivative of thiadiazole, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a ring structure. Thiadiazoles and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves the cyclization of amino acids or their analogs. For example, the solid-phase synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which shares a similar thiadiazole dioxide core, is achieved from polymer-supported α-amino acids through a series of reactions including sulfonylation, alkylation, reduction, and cyclization . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can adopt various conformations. For instance, the thiazole ring in methyl 3-(2-R-5-phenylthiazol-4-yl)-7-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylates is planar, while the thiadiazine ring has a distorted unsymmetrical boat conformation . The presence of substituents on the thiadiazole ring can influence the overall molecular conformation and the resulting supramolecular structures in the crystal form.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including tautomerization and dimerization. For example, proton abstraction from 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide in basic media generates a resonance-stabilized anion that can add to the parent compound to produce a dimer . Additionally, reactions with ethanol have been observed, where ethanol adds to the C=N double bond of thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as fluorescence spectroscopy can be used to analyze conformational changes and aggregation effects in thiadiazole compounds . The electrochemical properties of these compounds can also be studied through techniques like cyclic voltammetry, which provides insights into the stability of radical anions and the kinetics of addition reactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A study on the synthesis and antibacterial activity of thiadiazole compounds has shown significant in vitro activity against bacterial strains such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005). These findings suggest the potential of thiadiazole derivatives, including the specific compound , as candidates for developing new antibacterial agents.

Anticancer Potential

Research into thiadiazole derivatives has also uncovered their potential as anticancer agents. A study on novel thiazole and thiadiazole derivatives incorporating a thiazole moiety revealed potent anticancer activities, particularly against the Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017). The structure-activity relationships suggested in the study highlight the importance of the thiadiazole core in enhancing anticancer activity, indicating the relevance of exploring similar compounds for cancer research.

Liquid Crystalline Properties

The synthesis of compounds containing thiadiazole rings has also led to the discovery of liquid crystalline properties, which are of significant interest in materials science. A study on novel compounds containing thiadiazole and triazole rings demonstrated enantiotropic nematic mesophases and potential for application in liquid crystal technology (Tomma et al., 2009). This area of research opens up possibilities for using structurally related compounds in the development of advanced materials for electronic displays and other technologies.

Antiviral Applications

Thiadiazole derivatives have also been explored for their antiviral properties, particularly against HIV. A study on isatin thiazoline hybrids showed activity against HIV-1 reverse transcriptase, suggesting the potential of thiadiazole derivatives in antiviral therapy (Meleddu et al., 2016). Given the ongoing search for effective antiviral agents, further exploration of thiadiazole derivatives, including the compound , could contribute valuable insights.

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole-containing compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The properties of thiazole compounds suggest that factors such as ph, temperature, and the presence of other substances could potentially influence their activity .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The significant antimicrobial activity of certain thiazole derivatives suggests that these scaffolds could assist in the development of lead compounds to treat microbial infections .

properties

IUPAC Name |

1-methyl-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-19-15-9-5-6-10-16(15)20(24(19,21)22)11-14-12-23-17(18-14)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGKTYBMVMJNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)